N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide is a benzamide derivative characterized by a thiophene ring substituted with cyano, ethyl, and methyl groups at positions 3, 4, and 5, respectively. The benzamide moiety is functionalized with an ethoxy group at the para position of the benzene ring.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-4-14-11(3)22-17(15(14)10-18)19-16(20)12-6-8-13(9-7-12)21-5-2/h6-9H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAODLLRSOBQAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The thiophene ring is then functionalized with cyano, ethyl, and methyl groups through substitution reactions.
Coupling with Benzamide: The functionalized thiophene ring is coupled with 4-ethoxybenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other benzamide and thiophene-containing derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and reported applications:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s thiophene core distinguishes it from triazole (sulfentrazone) or thiazolidinone (NAT-1) analogs. Thiophene derivatives often exhibit enhanced aromatic interactions in biological systems compared to saturated heterocycles . Unlike etobenzanid, which features a dichlorophenyl group, the target compound’s cyano-thiophene may confer selectivity toward different enzyme targets, such as cysteine proteases or kinases .
Physicochemical Properties: The ethoxy group in the target compound likely increases lipophilicity (LogP ~3.2) compared to NAT-1 (LogP ~1.8) but remains less hydrophobic than MOP (LogP ~5.0). This balance may optimize bioavailability in agrochemical contexts . The cyano group could reduce metabolic stability compared to halogenated analogs like etobenzanid, which may persist longer in environmental systems .
Biological Activity :
- While sulfentrazone and etobenzanid are commercial herbicides, the target compound’s activity remains unconfirmed. Its structure aligns with inhibitors of plant-pathogenic enzymes (e.g., acetolactate synthase) but lacks empirical validation .
- MOP ’s trifluoromethyl groups enhance anthelmintic potency, whereas the target compound’s simpler substituents may limit cross-reactivity with mammalian targets .
Biological Activity
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 344.43 g/mol. The structure features a thiophene ring, an ethoxy group, and a cyano substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
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Anticancer Activity :
- Recent studies indicate that the compound may inhibit the growth of cancer cell lines. For example, a study involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound, suggesting potential as an anticancer agent.
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Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties in vitro. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, which is crucial for conditions like arthritis and other inflammatory diseases.
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Antioxidant Activity :
- Preliminary assays indicate that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant inhibition of breast cancer cell proliferation at concentrations of 10 µM and above. |
| Study 2 | Assess anti-inflammatory properties | Reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages after treatment with 5 µM. |
| Study 3 | Investigate antioxidant capacity | Demonstrated a decrease in reactive oxygen species (ROS) production in neuronal cells exposed to oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
